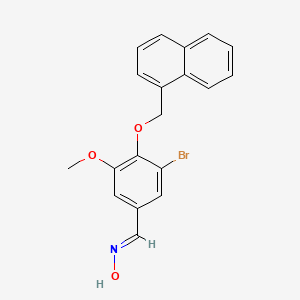![molecular formula C13H15Cl2NO B5561380 N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride, commonly known as Furanyl Fentanyl, is a synthetic opioid that has gained significant attention in recent years due to its potent analgesic effects. The compound belongs to the class of fentanyl analogs, which are structurally similar to fentanyl, a highly potent opioid that is used clinically for pain management. Furanyl Fentanyl has been reported to have a potency that is several times higher than that of fentanyl, making it a highly dangerous substance that poses a significant risk of overdose and death.
Applications De Recherche Scientifique
Antibacterial Activity : Nitrofuran derivatives, closely related to N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride, exhibit moderate antibacterial activity against gram-negative and gram-positive organisms (Tanaka & Usui, 1980).
Synthesis of Chiral Compounds : The compound has been used in asymmetric syntheses, such as the highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, highlighting its potential in the field of organic chemistry and drug development (Wu, Lee, & Beak, 1996).
Metabolism Study : It has been used to study the metabolism of related compounds in the human liver, which is crucial for understanding drug interactions and toxicity (Nielsen et al., 2017).
Organic Synthesis : This chemical is instrumental in various organic syntheses, such as the preparation of imidazolidin-4-one derivatives, which are important in pharmaceutical and chemical industries (Graham, Horning, & MacMillan, 2012).
Photochemical Studies : The compound has been used in the study of photochemistry, particularly in understanding the geometrical configurations of certain chemical compounds through spectroscopy (Karminski-Zamola & Jakopčić, 1981).
Identification of Metabolite Biomarkers : It's been instrumental in identifying metabolite biomarkers in drug testing, particularly in cases of drug intoxication (Poklis et al., 2015).
Chemical Reactions and Substitutions : The compound is used to understand complex reactions in inorganic chemistry, such as substitution, polymerization, and cyclometallation reactions (Wong, Ting, & Lam, 2002).
Biocidal Applications : It has potential biocidal applications, particularly in inhibiting corrosion and controlling microbial growth in industrial settings (Walter & Cooke, 1997).
Antiamoebic Activity : Chalcones bearing N-substituted ethanamine, structurally similar to this compound, have shown significant antiamoebic activity (Zaidi et al., 2015).
Neuropharmacology : The compound has been used in comparative studies of neuropharmacology, particularly in understanding the effects of certain hallucinogens on animal models (Elmore et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of amines is a vibrant field in organic chemistry with many potential applications in pharmaceuticals, agrochemicals, and materials science. Future research may focus on developing more efficient synthetic methods, studying their biological activity, and designing new amine-based materials .
Propriétés
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO.ClH/c1-2-15-9-10-7-8-13(16-10)11-5-3-4-6-12(11)14;/h3-8,15H,2,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USITVJLCQHQLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)
![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)